molecular formula C8H8N4O2 B6144287 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 142168-90-9

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6144287
CAS No.: 142168-90-9
M. Wt: 192.17 g/mol
InChI Key: BSYOOWXZWXXVRN-UHFFFAOYSA-N
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Description

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with an amino group at position 6 and a methyl group at position 1.

Mechanism of Action

Target of Action

The primary targets of 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important in the development and progression of cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which disrupts the signaling pathways they are involved in . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned targets. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . Similarly, the inhibition of cyclin-dependent kinases can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially, the regression of the disease .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its amino and methyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,9H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOOWXZWXXVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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